

Nicotinuric Acid-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: Nicotinuric Acid-d4

Cat. No.: B564728

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Technical Guide: Nicotinuric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Nicotinuric Acid-d4**, a key isotopically labeled metabolite of Niacin (Vitamin B3). This document details its chemical properties, outlines a representative experimental protocol for its use in bioanalytical applications, and illustrates relevant biochemical and analytical workflows.

Core Data Presentation

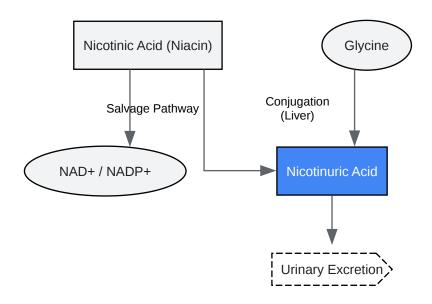
The fundamental quantitative data for **Nicotinuric Acid-d4** is summarized in the table below.

Parameter	Value	Source(s)
CAS Number	1216737-36-8	[1][2][3]
Molecular Formula	C8H4D4N2O3	[1][2]
Molecular Weight	184.19 g/mol	
Synonyms	N-[(3-Pyridinyl- d4)carbonyl]glycine, N- (Nicotinoyl-d4)-glycine	



Metabolic Pathway of Parent Compound: Nicotinic Acid

Nicotinuric acid is the major catabolic product of nicotinic acid (niacin). Niacin is a crucial vitamin that is converted in the body to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential for numerous metabolic reactions. When nicotinic acid is present in excess, it is conjugated with glycine in the liver to form nicotinuric acid, which is then excreted in the urine. This metabolic process is a key pathway for the clearance of pharmacological doses of niacin.



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Metabolic fate of excess Nicotinic Acid.

Experimental Protocols Plausible Synthesis of Nicotinuric Acid-d4

While a specific, detailed experimental protocol for the synthesis of **Nicotinuric Acid-d4** is not readily available in the public domain, a plausible method can be inferred from general organic chemistry principles and available literature on the synthesis of related compounds. The most direct route would involve the coupling of commercially available Nicotinic Acid-d4 with a protected glycine derivative, followed by deprotection.



Starting Materials:

- Nicotinic Acid-d4 (commercially available)
- · Glycine ethyl ester hydrochloride
- A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
- A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF)
- Reagents for ester hydrolysis (e.g., Lithium hydroxide in a THF/water mixture)

General Procedure:

- Amide Coupling: To a solution of Nicotinic Acid-d4 in an appropriate anhydrous solvent (e.g., DCM), add the coupling agent (e.g., EDC, ~1.2 equivalents). Stir for a few minutes at room temperature.
- Add Glycine ethyl ester hydrochloride (~1.0 equivalent) and a non-nucleophilic base (e.g., TEA, ~2.5 equivalents) to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture would be worked up by washing with dilute acid, dilute base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and evaporation of the solvent under reduced pressure.
- The resulting crude Nicotinuric Acid-d4 ethyl ester would be purified by column chromatography.
- Ester Hydrolysis (Deprotection): The purified ester would then be dissolved in a solvent mixture such as THF and water.



- An aqueous solution of a base like lithium hydroxide (~1.5 equivalents) is added, and the
 mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or
 LC-MS).
- The reaction is then acidified to a pH of ~3-4 with dilute HCl, and the product, Nicotinuric Acid-d4, is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic extracts are dried, filtered, and concentrated to yield the final product.

Bioanalytical Quantification of Nicotinic Acid and Nicotinuric Acid in Human Plasma using LC-MS/MS

Nicotinuric Acid-d4 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of nicotinic acid and its metabolite, nicotinuric acid, in biological matrices. The following is a representative protocol based on established methodologies.

Objective: To determine the concentration of nicotinic acid and nicotinuric acid in human plasma samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation (Protein Precipitation):
 - Thaw frozen human plasma samples at room temperature.
 - To a 100 μL aliquot of plasma in a microcentrifuge tube, add a small volume (e.g., 10 μL)
 of a working solution of the internal standard, Nicotinuric Acid-d4, in a suitable solvent
 like methanol.
 - Vortex the mixture briefly.
 - Add 300 μL of cold acetonitrile to precipitate plasma proteins.
 - Vortex vigorously for approximately 1 minute.
 - Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.



- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- Liquid Chromatography (LC) Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - \circ Column: A reverse-phase C18 or C8 column (e.g., Zorbax 300SB-C₈, 250 mm \times 4.6 mm, 5 μ m) is often suitable.
 - Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate or 0.1% formic acid in water). The specific ratio (e.g., 3:97 v/v methanol:ammonium acetate) and gradient will depend on the column and desired separation.
 - Flow Rate: A typical flow rate is around 0.5 1.0 mL/min.
 - Injection Volume: 5 40 μL.
 - Column Temperature: Maintained at a constant temperature, for example, 30°C.
- Mass Spectrometry (MS/MS) Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode, depending on which provides better sensitivity for the analytes. Negative ion mode is often effective.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
 - Nicotinic Acid: m/z 122.1 → 78.1
 - Nicotinuric Acid: m/z 179.1 → 135.1



- Nicotinuric Acid-d4 (IS): m/z 183.1 → 139.1 (hypothetical, exact masses may vary slightly)
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for each transition.

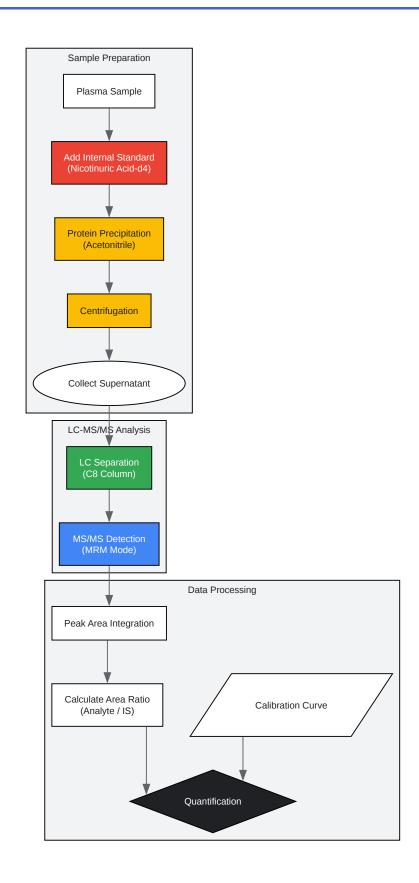
Quantification:

- A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of nicotinic acid and nicotinuric acid, along with a constant concentration of the Nicotinuric Acid-d4 internal standard.
- The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
- The concentration of the analytes in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Mandatory Visualization: Bioanalytical Workflow

The following diagram illustrates the logical workflow for the quantification of nicotinic acid and nicotinuric acid in a biological sample using **Nicotinuric Acid-d4** as an internal standard.





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LC-MS/MS bioanalytical workflow.



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